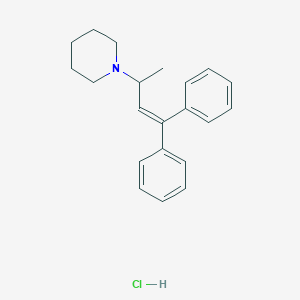
Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine is a specialized cross-linking agent used in various chemical and biological applications. This compound is characterized by its ability to react with azide compounds through copper-catalyzed click chemistry to form triazole bonds . The structure of this compound includes three propargyl groups, polyethylene glycol (PEG) spacers, and an ethyloxyethyl group attached to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine typically involves the following steps:
Formation of Propargyl-PEG2-NHCO-ethyloxyethyl Intermediate: This step involves the reaction of propargylamine with PEG2 and ethyloxyethyl isocyanate under controlled conditions.
Tri-functionalization: The intermediate is then reacted with a tri-functional amine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and stringent quality control measures .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole bonds.
Substitution Reactions: The propargyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions.
Azide Compounds: React with the propargyl groups to form triazole bonds.
Major Products:
Triazole Derivatives: Formed through click chemistry reactions.
Substituted Propargyl Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry and material science.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the synthesis of advanced materials and nanotechnology.
Mechanism of Action
The primary mechanism of action for Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine involves its ability to form triazole bonds through click chemistry. The propargyl groups react with azide compounds in the presence of copper catalysts, resulting in the formation of stable triazole linkages. This mechanism is widely used in bioconjugation and material science to create stable and functionalized products .
Comparison with Similar Compounds
Tri(propargyl-PEG5-NHCO-ethyloxyethyl)amine: Similar structure but with longer PEG spacers.
Tri(propargyl-NHCO-ethyloxyethyl)amine: Lacks the PEG spacers, resulting in different solubility and reactivity properties.
Uniqueness: Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine is unique due to its balanced hydrophilicity and reactivity, making it suitable for a wide range of applications in both aqueous and organic media. The presence of PEG spacers enhances its solubility and reduces non-specific interactions, which is advantageous in biological applications .
Properties
Molecular Formula |
C36H60N4O12 |
|---|---|
Molecular Weight |
740.9 g/mol |
IUPAC Name |
3-[2-[bis[2-[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]ethyl]amino]ethoxy]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide |
InChI |
InChI=1S/C36H60N4O12/c1-4-16-44-28-31-50-22-10-37-34(41)7-19-47-25-13-40(14-26-48-20-8-35(42)38-11-23-51-32-29-45-17-5-2)15-27-49-21-9-36(43)39-12-24-52-33-30-46-18-6-3/h1-3H,7-33H2,(H,37,41)(H,38,42)(H,39,43) |
InChI Key |
VELHXSSIPPGMGN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCNC(=O)CCOCCN(CCOCCC(=O)NCCOCCOCC#C)CCOCCC(=O)NCCOCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)

![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)



![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)

![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)

![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)
